5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
Overview
Description
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system known for its significant biological and pharmacological activities
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multistep reactions. These steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions.
Incorporation of the chloro and trifluoromethyl groups: These can be introduced via halogenation and trifluoromethylation reactions, respectively.
Attachment of the hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl moiety: This step may involve amide bond formation or other coupling reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the molecule.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituents. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClF3N5O/c22-13-5-3-12(4-6-13)15-10-16(21(24,25)26)31-19(27-15)17(23)18(28-31)20(32)30-9-8-29-7-1-2-14(29)11-30/h3-6,10,14H,1-2,7-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLUYGSPMDBPEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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